

An In-depth Technical Guide to the Physical and Chemical Properties of Narbonolide

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Compound of Interest

Compound Name: Narbonolide

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Introduction

Narbonolide is a 14-membered macrolide aglycone that serves as a key intermediate in the biosynthesis of the antibiotic pikromycin.[1] Produced by the soil bacterium *Streptomyces venezuelae*, **narbonolide** represents a critical scaffold in the generation of a diverse family of macrolide antibiotics.[2] Understanding the physical and chemical properties of **narbonolide** is fundamental for researchers in natural product synthesis, antibiotic development, and metabolic engineering. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **narbonolide**, detailed experimental protocols for their determination, and a visualization of its central role in the pikromycin biosynthetic pathway.

Core Physical and Chemical Properties

The physical and chemical properties of **narbonolide** are essential for its isolation, characterization, and further chemical modification. While experimentally determined data for some properties are limited in publicly available literature, a combination of computed data from reputable databases and information from synthetic and biosynthetic studies provides a solid foundation for its characterization.

Data Presentation

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₂ O ₅	PubChem[1]
Molecular Weight	352.5 g/mol	PubChem[1]
IUPAC Name	(3R,5R,6S,7S,9R,11E,13R,14R)-14-ethyl-6-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione	PubChem[1]
CAS Number	32885-75-9	PubChem[1]
Physical Description	Crystalline solid	[3]
Melting Point	Not experimentally reported in cited literature.	
Boiling Point	Not experimentally reported in cited literature.	
Solubility	Not experimentally determined in cited literature.	
XLogP3	3.8	PubChem (Computed)[1]
InChI	InChI=1S/C20H32O5/c1-7-17-11(2)8-9-16(21)12(3)10-13(4)18(22)14(5)19(23)15(6)20(24)25-17/h8-9,11-15,17-18,22H,7,10H2,1-6H3/b9-8+/t11-,12-,13+,14-,15-,17-,18+/m1/s1	PubChem[1]
InChIKey	YFFOFFWSBYZSOI-HQWJGCFGSA-N	PubChem[1]
SMILES	CC[C@@H]1--INVALID-LINK--INVALID-LINK--O1)C)C)O)C)C">C@@HC	PubChem[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of **narbonolide**. The following section outlines standard experimental protocols applicable to macrolides.

Melting Point Determination

The melting point of a crystalline solid like **narbonolide** is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample needs to be pulverized)

Procedure:

- **Sample Preparation:** A small amount of dry, finely powdered **narbonolide** is packed into a capillary tube to a height of 2-3 mm.^[4] The tube is then tapped gently to ensure the sample is compact.^[4]
- **Calibration:** The melting point apparatus should be calibrated using certified reference standards.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus.^[5] The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.^[6]
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.^[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).^[5]

Solubility Assay (Shake-Flask Method)

Determining the solubility of **narbonolide** in various solvents is important for purification, formulation, and biological testing.

Apparatus:

- Shake flask or orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Preparation of Saturated Solution: An excess amount of solid **narbonolide** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a flask.[7]
- Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 37 ± 1 °C for biological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]
- Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[7]
- Quantification: The concentration of **narbonolide** in the clear supernatant or filtrate is determined using a validated analytical method such as HPLC-UV or LC-MS.[9][10] A calibration curve with known concentrations of **narbonolide** is used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of organic molecules like **narbonolide**.

Apparatus:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
- Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of purified **narbonolide** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[\[11\]](#) A small amount of TMS is added as an internal reference (0 ppm).
- **¹H NMR Data Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.[\[11\]](#)
- **¹³C NMR Data Acquisition:** A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[\[11\]](#)
- **2D NMR Experiments:** To fully assign the structure, a series of two-dimensional NMR experiments are performed:
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[\[12\]](#)
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded proton and carbon atoms.[\[12\]](#)
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[\[13\]](#)
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and correlations from the 1D and 2D spectra are analyzed to piece together the complete chemical structure of

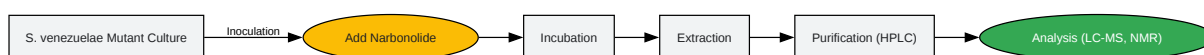
narbonolide and assign all proton and carbon signals.

Biosynthesis of Pikromycin from Narbonolide

Narbonolide is a key intermediate in the biosynthetic pathway of pikromycin in *Streptomyces venezuelae*.^[2] The conversion of **narbonolide** to pikromycin involves two key enzymatic steps.

Experimental Workflow for Biotransformation: The biotransformation of **narbonolide** to pikromycin can be achieved in vivo using a mutant strain of *S. venezuelae* that is blocked in an early step of the pikromycin pathway but retains the necessary downstream enzymes.

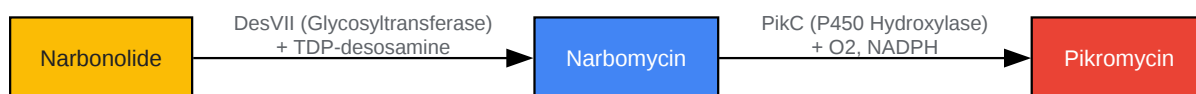
- Culture Preparation: A seed culture of the appropriate *S. venezuelae* mutant is grown in a suitable medium.
- Biotransformation: The seed culture is used to inoculate a larger fermentation culture, to which a solution of **narbonolide** is added.
- Incubation: The culture is incubated under optimal conditions (e.g., specific temperature and shaking speed) for a period of time to allow for the enzymatic conversion.
- Extraction and Purification: The macrolides are extracted from the fermentation broth and mycelium using an organic solvent. The extract is then purified using techniques such as column chromatography and HPLC.
- Analysis: The products are identified and quantified using methods like LC-MS and NMR spectroscopy.



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Biotransformation Workflow

The biosynthetic pathway from **narbonolide** to pikromycin involves two key enzymatic modifications: glycosylation and hydroxylation.



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Pikromycin Biosynthesis

Biological Activity and Signaling Pathways

The primary known biological role of **narbonolide** is as a precursor in the biosynthesis of pikromycin and other related macrolide antibiotics.[1] While **narbonolide** itself is the aglycone and generally shows weaker antimicrobial activity compared to its glycosylated and hydroxylated derivatives, its structural framework is essential for the ultimate biological function of the final antibiotic products. Macrolide antibiotics, including pikromycin, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[14] There is currently no substantial evidence in the reviewed literature to suggest that **narbonolide** is directly involved in other specific cellular signaling pathways beyond its role in this biosynthetic route.

Conclusion

Narbonolide is a fundamentally important molecule in the study of macrolide antibiotics. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for their determination, and illustrated its central position in the pikromycin biosynthetic pathway. While some experimental data, particularly for physical properties like melting and boiling points, remain to be definitively reported in the literature, the information presented here provides a robust foundation for researchers engaged in the discovery, development, and synthesis of novel macrolide-based therapeutics. Further research into the experimental characterization of **narbonolide** will undoubtedly contribute to a more complete understanding of this vital natural product.

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